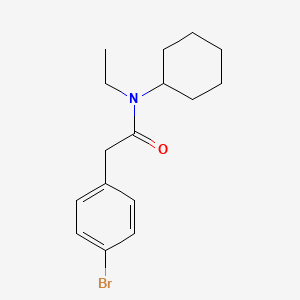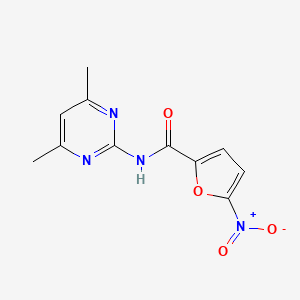![molecular formula C15H15Cl2NO2 B5834689 N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B5834689.png)
N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline is an organic compound with the molecular formula C15H15Cl2NO2 This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, a methoxy group at the 3 and 5 positions, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline typically involves the reaction of 2,6-dichlorobenzyl chloride with 3,5-dimethoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- N-[(2,6-dichlorophenyl)methyl]cyclopropanamine
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Comparison: N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline is unique due to the presence of methoxy groups at the 3 and 5 positions, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Eigenschaften
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-19-11-6-10(7-12(8-11)20-2)18-9-13-14(16)4-3-5-15(13)17/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBQCQWKKSSJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=C(C=CC=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE](/img/structure/B5834618.png)



![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B5834663.png)
![2-(BENZYLSULFANYL)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5834667.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)


![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B5834712.png)
